Lipophilicity Modulation via Methyl Substitution: A Direct Comparison with Unsubstituted Biphenyl-4-ol
The 3-methyl substitution significantly increases lipophilicity relative to the unsubstituted core. The computed XLogP3 for 3-Methyl-[1,1'-biphenyl]-4-ol is 3.6 [1], which is 0.7 log units higher than the XLogP3 of 2.9 for biphenyl-4-ol [2]. This difference can directly affect membrane permeability and protein binding.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Biphenyl-4-ol: XLogP3 = 2.9 |
| Quantified Difference | 0.7 log units higher |
| Conditions | Computed property based on atomic contributions (XLogP3 method) |
Why This Matters
Increased lipophilicity can enhance passive membrane diffusion and alter target engagement in cell-based assays, making 3-Methyl-[1,1'-biphenyl]-4-ol a distinct candidate for applications requiring higher logP values than the unsubstituted parent.
- [1] PubChem. (2026). 3-Methyl-[1,1'-biphenyl]-4-ol. PubChem Compound Summary for CID 21726786. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Biphenyl-4-ol. PubChem Compound Summary for CID 7107. National Center for Biotechnology Information. View Source
